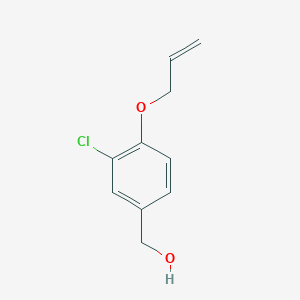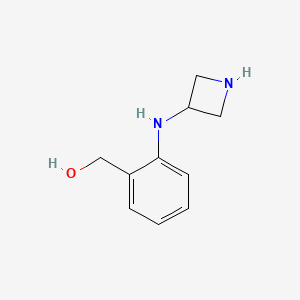![molecular formula C13H21NOS B12561179 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol CAS No. 190589-10-7](/img/structure/B12561179.png)
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is an organic compound with the molecular formula C13H21NOS It is known for its unique structural features, which include a thiol group, an amino group, and a phenoxypropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol typically involves the reaction of 3-phenoxypropylamine with methyl 3-chloropropyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-phenoxypropylamine attacks the electrophilic carbon of methyl 3-chloropropyl sulfide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 3-[Methyl(3-sulfanylpropyl)amino]propane-1-thiol
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxypropyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
CAS番号 |
190589-10-7 |
|---|---|
分子式 |
C13H21NOS |
分子量 |
239.38 g/mol |
IUPAC名 |
3-[methyl(3-phenoxypropyl)amino]propane-1-thiol |
InChI |
InChI=1S/C13H21NOS/c1-14(10-6-12-16)9-5-11-15-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 |
InChIキー |
YGNKIARYUPARFL-UHFFFAOYSA-N |
正規SMILES |
CN(CCCOC1=CC=CC=C1)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
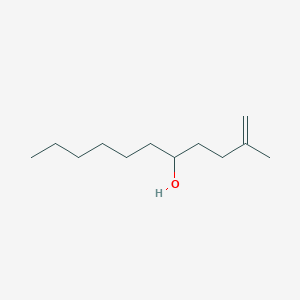

![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

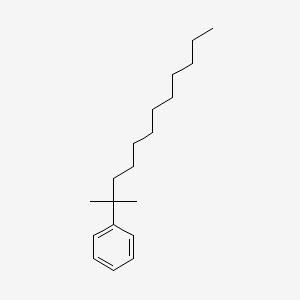
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
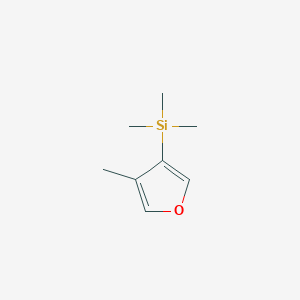
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
